molecular formula C15H13BrN2O2S B2465611 1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 325810-37-5

1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B2465611
CAS No.: 325810-37-5
M. Wt: 365.25
InChI Key: JBYQFUAEVZWDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. This compound features a benzimidazole core, a privileged scaffold in pharmacology, which is substituted with a 5,6-dimethyl group and a (4-bromophenyl)sulfonyl moiety. The structural features of this molecule are associated with diverse biological activities, making it a valuable building block for developing novel therapeutic agents. The benzimidazole sulfonamide structure is a recognized chemotype in the development of epigenetic inhibitors. Specifically, benzimidazole-6-sulfonamides have been identified as a promising scaffold for creating potent and selective inhibitors that target the first bromodomain (BD1) of BET family proteins such as BRD2, BRD3, and BRD4 . These bromodomains are "readers" of epigenetic marks and their dysregulation is implicated in cancer and inflammatory diseases. The bioisosteric replacement of other chemotypes with the benzimidazole ring has been shown to improve metabolic stability and selectivity for BD1 over BD2, which is a key strategy to mitigate the side effects associated with pan-BET inhibition . Furthermore, analogous compounds combining the 1H-benzo[d]imidazole structure with sulfonamide groups have demonstrated potent and selective inhibitory activity against the V600E mutant BRAF kinase, a critical oncogenic driver in melanoma, colorectal cancer, and thyroid cancer . The integration of sulfonamide moieties is a common and effective tactic in the design of kinase inhibitors. Beyond oncology, the imidazole ring is a key functional fragment in many biomolecules, and imidazole-based supramolecular complexes are increasingly explored for their broad medicinal potential, including as antibacterial, antifungal, and anti-inflammatory agents . This compound is presented For Research Use Only and is intended solely for laboratory research purposes.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2S/c1-10-7-14-15(8-11(10)2)18(9-17-14)21(19,20)13-5-3-12(16)4-6-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYQFUAEVZWDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole depends on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The bromophenyl and sulfonyl groups may enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzimidazole Core

1-[(4-Bromophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole
  • Molecular Formula : C₁₅H₁₃BrN₂O₂S
  • Molar Mass : 365.24 g/mol
  • Key Differences :
    • The dihydroimidazole ring (4,5-dihydro-1H-imidazole) introduces partial saturation, reducing aromaticity compared to the fully aromatic benzimidazole in the target compound.
    • The phenyl group at position 2 increases steric bulk but lacks the electron-donating dimethyl groups of the target compound.
  • Implications : Reduced aromaticity may alter binding affinity in biological systems, while the absence of dimethyl groups could decrease metabolic stability .
(Z)-1-(2-Bromo-1-phenylvinyl)-5,6-dimethyl-1H-benzo[d]imidazole
  • CAS No.: 1206196-80-6
  • Molecular Formula : C₁₇H₁₅BrN₂
  • Molar Mass : 327.22 g/mol
  • Key Differences :
    • A bromophenylvinyl group replaces the sulfonyl moiety, introducing a conjugated alkene system.
    • The dimethyl groups on the benzimidazole are retained.

Substituent Variations at the N1 Position

1-(4-Bromophenyl)-2-ethyl-1H-benzo[d]imidazole
  • CAS No.: 97870-64-9
  • Molecular Formula : C₁₅H₁₃BrN₂
  • Molar Mass : 301.18 g/mol
  • Key Differences :
    • An ethyl group replaces the sulfonyl substituent.
    • Retains the 5,6-dimethylbenzimidazole core.
  • Implications : The ethyl group increases lipophilicity (predicted logP: ~4.60) compared to the sulfonyl-containing target compound, which may influence membrane permeability .
1-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole (8a)
  • Melting Point : 131–132°C
  • ¹H NMR : δ 7.26 (t, J = 60.3 Hz, CF₂H).
  • Key Differences :
    • A difluoromethyl group replaces the sulfonyl-bromophenyl moiety.
    • Retains the 5,6-dimethylbenzimidazole core.
  • Implications : The CF₂H group introduces metabolic stability via fluorine’s electronegativity, while the absence of a sulfonyl group reduces hydrogen-bonding capacity .

Functional Group Comparisons

Sulfonyl vs. Nitro Groups
  • Example : 1-(4-Nitrobenzyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole (3h)
    • Melting Point : 187–189°C.
    • Key Differences :
  • Implications: Nitro groups may enhance oxidative stress in biological systems, whereas sulfonyl groups offer better stability and solubility .
Sulfonyl vs. Carboxamide
  • Example : N,N-Diethyl-5,6-dimethyl-1H-benzo[d]imidazole-1-carboxamide (1b)
    • Synthesis : Derived from 5,6-dimethylbenzimidazole and diethylcarbamic chloride.
    • Key Differences :
  • The carboxamide group introduces hydrogen-bonding capability but lacks the sulfonyl group’s strong electron-withdrawing effect.
    • Implications : Carboxamides may exhibit different pharmacokinetic profiles due to altered polarity .

Solubility and Polarity

  • The sulfonyl group in the target compound increases polarity (logP predicted to be lower than ethyl or vinyl analogues), enhancing aqueous solubility.
  • Comparatively, 1-(4-bromophenyl)-1H-imidazole (C₉H₇BrN₂) lacks the benzimidazole core and sulfonyl group, resulting in higher lipophilicity .

Biological Activity

1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a benzimidazole core modified with a bromophenyl sulfonyl group and two methyl groups at the 5 and 6 positions. Its molecular formula is C13H12BrN2O2S, with a molecular weight of approximately 343.21 g/mol.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit notable antimicrobial properties. For instance, a related compound was evaluated for its in vitro antimicrobial activity against various pathogens, showing significant efficacy with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Pathogen
Compound 7b0.220.25Staphylococcus aureus
Compound 100.300.35Staphylococcus epidermidis

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in bacterial resistance mechanisms. Specifically, it exhibited an IC50 value of 31.64 μM against DNA gyrase and an IC50 of 2.67 μM against dihydrofolate reductase (DHFR) . These enzymes are critical for bacterial DNA replication and folate metabolism, respectively.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within microbial cells:

  • DNA Gyrase Inhibition : By inhibiting DNA gyrase, the compound disrupts DNA replication in bacteria, leading to cell death.
  • Dihydrofolate Reductase Inhibition : The inhibition of DHFR interferes with folate synthesis, essential for nucleotide synthesis and consequently bacterial growth.

Case Studies

In a recent study evaluating the efficacy of various benzimidazole derivatives, researchers found that compounds similar to this compound displayed enhanced activity against resistant strains of bacteria compared to traditional antibiotics . This highlights the potential for developing new therapeutic agents based on this scaffold.

Q & A

Q. What are the standard synthetic routes for 1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves sulfonylation of a 5,6-dimethylbenzimidazole core with 4-bromobenzenesulfonyl chloride. Key steps include:

  • Alkylation/Sulfonylation: Use NaH in DMF to deprotonate the benzimidazole nitrogen, followed by reaction with the sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride) at 0–25°C for 12–24 hours .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product. Yield optimization may require stoichiometric control of the sulfonylating agent and inert atmosphere conditions .
  • Scale-up Challenges: Solvent choice (DMF vs. THF) and catalyst loading (e.g., nano SiO₂ for greener synthesis) significantly impact reaction efficiency and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features indicate successful synthesis?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include:
    • Aromatic protons (δ 7.4–8.0 ppm for sulfonyl-linked bromophenyl group) .
    • Methyl groups on the benzimidazole core (δ 2.2–2.4 ppm, singlet) .
  • IR Spectroscopy: Stretching vibrations for sulfonyl (S=O) groups at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm sulfonylation .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (C₁₅H₁₂BrN₂O₂S: ~381.2 g/mol). LCMS with [M+H]+ m/z 267.1 is reported for structurally similar derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of sulfonylated benzimidazoles?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELX programs for refinement. Key parameters:
    • Bond lengths (e.g., C-S bond in sulfonyl group: ~1.76 Å) and angles (e.g., O-S-O: ~119°) validate geometry .
    • Mercury software aids in visualizing packing patterns and hydrogen-bonding networks, which influence stability and solubility .
  • Challenge: Twinning or poor diffraction may require high-resolution data (≤ 0.8 Å) and anisotropic displacement parameter (ADP) analysis .

Q. What methodologies are employed to analyze structure-activity relationships (SAR) for antiviral activity in benzimidazole derivatives?

Methodological Answer:

  • Biological Assays:
    • Cytotoxicity Screening: Use MTT assays on Vero or HEK293 cells to establish selectivity indices (e.g., IC₅₀ vs. CC₅₀) .
    • Antiviral Testing: Plaque reduction assays against viruses (e.g., HCMV, HIV-1) at non-cytotoxic concentrations. Chloro/bromo substituents at the 2-position enhance activity .
  • Computational SAR: Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like reverse transcriptase or viral proteases. Electrostatic potential maps guide functional group modifications .

Q. How do catalytic systems influence the synthesis and functionalization of this compound?

Methodological Answer:

  • Heterogeneous Catalysis: Nano SiO₂ improves sulfonylation efficiency (yield >85%) via surface Lewis acid sites, reducing side reactions .
  • Palladium Catalysis: For cross-coupling modifications (e.g., introducing aryl groups), Pd(OAc)₂ with N-heterocyclic carbene ligands enables carbonylation at mild temperatures (60–80°C) .
  • Mechanistic Insights: Monitor reaction progress via TLC/HPLC and kinetic studies (e.g., Arrhenius plots) to optimize catalyst loading and solvent polarity .

Q. What strategies address low solubility in biological assays, and how are formulation challenges mitigated?

Methodological Answer:

  • Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability in cell culture media .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) at the sulfonyl moiety to enhance bioavailability. Enzymatic cleavage in vivo regenerates the active form .
  • Nanocarriers: Encapsulation in cyclodextrin or liposomal formulations improves aqueous solubility and targeted delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.